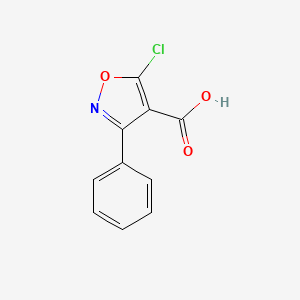

5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid

Description

5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorine atom at position 5, a phenyl group at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₀H₆ClNO₃, with a molecular weight of 223.61 g/mol.

Properties

IUPAC Name |

5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-9-7(10(13)14)8(12-15-9)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOODULVPGVRXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3357-00-4 | |

| Record name | 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid typically involves the condensation of 4-chlorobenzonitrile with benzyl cyanide in the presence of sodium hydroxide in ethanol . This reaction forms the oxazole ring through a cyclization process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory synthesis for larger scales, ensuring efficient reaction conditions, and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products:

Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Oxidation and Reduction Products: These reactions can lead to the formation of different oxazole derivatives with altered oxidation states.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid is . The compound features a chloro-substituted oxazole ring, which contributes to its reactivity and potential as a building block in organic synthesis.

Organic Synthesis

5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to create diverse derivatives with tailored properties.

Research indicates that this compound exhibits significant biological activities. It has been investigated for potential antimicrobial and anticancer properties. For instance:

-

Anticancer Studies : A study highlighted that derivatives of oxazole compounds demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Some derivatives showed greater potency than established chemotherapeutic agents like doxorubicin .

Compound Cell Line IC50 (µM) 5-Chloro derivative MCF-7 < 10 Doxorubicin MCF-7 ~10

Medicinal Chemistry

The compound has been explored as a lead for developing new therapeutic agents. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. For example, derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Case Study 1: Anticancer Activity

A series of studies focused on the synthesis of substituted oxazole derivatives showed promising results against leukemia cell lines. The compounds exhibited sub-micromolar GI50 values, indicating strong cytotoxicity compared to traditional therapies .

Case Study 2: Antimicrobial Potential

Another investigation assessed the antimicrobial properties of various oxazole derivatives, revealing effective inhibition against several bacterial strains. This suggests potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 5

Modifications at position 5 significantly alter physicochemical properties and bioactivity:

- Chlorine vs. The methyl analog in exhibits confirmed bioactivity in HIV-1 IN complexes, suggesting chlorine may offer similar or improved interactions.

- Cyclopropyl : This bulky substituent increases steric hindrance, which may reduce solubility but improve metabolic stability .

Substituent Variations at Position 3

The phenyl group at position 3 can be replaced with aromatic or heteroaromatic rings, modulating electronic and steric effects:

- Trifluoromethylphenyl : The -CF₃ group introduces strong electron-withdrawing effects, which may stabilize the molecule against oxidative degradation .

Derivatives with Functional Group Modifications

Functional group derivatization expands utility in drug discovery:

Biological Activity

5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid is characterized by its oxazole ring structure, which is known for contributing to various biological activities. The presence of chlorine and phenyl groups enhances its pharmacological potential.

Antimicrobial Properties

Research indicates that 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid exhibits notable antimicrobial activity. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Pathogen | MIC (µg/ml) |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus niger | 1.6 |

| Aspergillus flavus | 0.8 |

These findings suggest that the compound can be effective against fungal infections, making it a candidate for further development as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. A study highlighted its ability to inhibit certain cancer cell lines with varying degrees of potency. Notably, the compound demonstrated significant cytotoxic effects in vitro against several human cancer cell lines, including colon adenocarcinoma (Caco-2) and cervical cancer (HeLa) cells.

Table 2: IC50 Values of 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic Acid Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.003 |

| Caco-2 | 0.005 |

| MCF7 (Breast Cancer) | 0.010 |

These results indicate a promising profile for further investigation into its mechanism of action and potential as an anticancer therapeutic .

The biological activity of 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid is believed to involve interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cancer cell proliferation and survival pathways. This interaction could lead to apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

Case Study 1: Anticancer Efficacy

A recent study evaluated the compound's efficacy in a mouse model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study also noted that the compound did not exhibit substantial side effects, indicating a favorable safety profile .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against various fungal strains. Results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antifungal agents, suggesting it could be a valuable addition to antifungal therapies .

Q & A

Q. How can researchers optimize the synthesis of 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters:

- Catalysts : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization of the oxazole ring.

- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for intermediate stability.

- Temperature Control : Monitor exothermic steps (e.g., cyclocondensation) to avoid side reactions.

- Purity Assessment : Use melting point analysis (e.g., mp 182–242°C for analogous oxazoles ) and HPLC to verify purity. Recrystallization in ethanol/water mixtures can remove impurities.

Q. What spectroscopic techniques are critical for characterizing 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and phenyl groups) and oxazole ring integrity. Compare chemical shifts to structurally related compounds (e.g., 6-(4-chlorophenyl)oxazolo-pyridine derivatives ).

- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₀H₆ClNO₃).

Q. What purification strategies are effective for isolating 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid?

- Methodological Answer :

- Recrystallization : Use solvent pairs like ethyl acetate/hexane to isolate crystalline product.

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for polar impurities.

- Acid-Base Extraction : Utilize the compound’s carboxylic acid moiety for pH-dependent solubility (e.g., dissolve in NaOH, precipitate with HCl).

Advanced Research Questions

Q. How can reaction mechanisms for oxazole ring formation in this compound be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track atom incorporation during cyclization.

- Computational Studies : Perform DFT calculations (e.g., Gaussian software) to model transition states and compare with experimental kinetics data .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to detect intermediates.

Q. What strategies are recommended for evaluating the biological activity of 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC/MBC protocols).

- Enzyme Inhibition Studies : Screen against kinases or carboxylases via fluorescence-based assays. Reference structural analogs (e.g., oxazolo-pyridines with confirmed activity ).

- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity.

Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity or solubility results)?

- Methodological Answer :

- Systematic Variation : Replicate studies under controlled conditions (e.g., pH, solvent purity).

- Meta-Analysis : Cross-reference databases (PubMed, ECHA ) to identify confounding factors (e.g., substituent positional isomers).

- Collaborative Validation : Share samples with independent labs to confirm reproducibility.

Key Recommendations for Researchers

- Database Utilization : Prioritize PubMed, ECHA, and PubChem for literature reviews, even if initial searches yield limited results .

- Structural Analogues : Compare substituent effects (e.g., chloro vs. methyl groups) on reactivity and bioactivity .

- Computational Tools : Leverage InChI/DFT data for mechanistic predictions and SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.